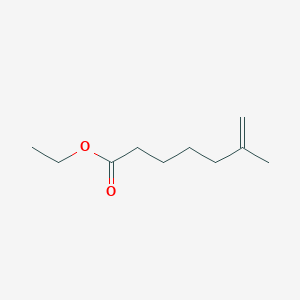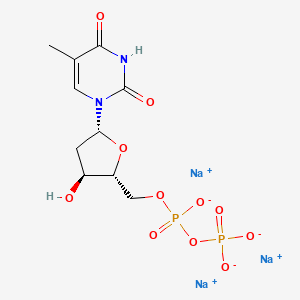
Thymidine 5'-diphosphoric acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-Diphosphate Sodium Salt is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase, and can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .
Synthesis Analysis
Thymidine 5’-diphosphoric acid trisodium salt is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .Molecular Structure Analysis
The IUPAC name of Thymidine 5’-diphosphoric acid trisodium salt is sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl diphosphate . The InChI code is 1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0…/s1 .Chemical Reactions Analysis
Thymidine 5’-diphosphoric acid trisodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation .Physical And Chemical Properties Analysis
The molecular weight of Thymidine 5’-diphosphoric acid trisodium salt is 468.14 . The storage temperature is 28°C .Scientific Research Applications
DNA Synthesis and Damage Studies
- Regioselectivity of Potential Damage : Research by Toure et al. (2002) focused on the relative stabilities and geometric parameters of thymidine-3',5'-diphosphoric acid derived isomeric cations and radicals. This study identified the most probable sites for hydride-ion and H-atom abstraction, providing insights into the regioselectivity of potential damage to the deoxyribose ring and thymine moiety by carcinogenic agents (Toure, Villena, & Melikyan, 2002).
Tracking DNA Synthesis
- Thymidine Analogues : Cavanagh et al. (2011) discussed the use of thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU) for tagging DNA synthesis in replicating cells. This approach allows for the rapid and efficient imaging of DNA within cells while preserving their structural and molecular integrity, offering advantages in stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Enzymatic Activity Assays
- Capillary Electrophoresis Method : Tzeng and Hung (2005) developed a capillary electrophoretic method for the simultaneous determination of thymidylate and thymidine 5'‐diphosphate. This method aids in monitoring thymidine kinase and thymidylate kinase activities, demonstrating a sensitive, nonradioactive approach for enzyme assays (Tzeng & Hung, 2005).
Recognition and Interaction Studies
- Selective Recognition by Ditopic Receptors : Aoki and Kimura (2000) studied the selective recognition of thymidine nucleotides by ditopic dimeric zinc(II) complexes. Their findings contribute to understanding the complexation and recognition mechanisms of nucleotides, which is crucial for designing specific ligands and receptors (Aoki & Kimura, 2000).
Metabolic Engineering for Thymidine Production
- Fermentative Production : Lee et al. (2009) engineered an Escherichia coli strain for the fermentative production of thymidine, demonstrating the potential of metabolic engineering in producing nucleoside precursors for antiviral drugs. This approach opens avenues for the biotechnological production of thymidine and related compounds (Lee, Kim, Kim, Jang, & Kim, 2009).
Safety And Hazards
Future Directions
Thymidine 5’-diphosphoric acid trisodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation . This suggests potential future directions in the development of methodologies for monitoring nucleoside and nucleotide phosphorylation.
properties
IUPAC Name |
trisodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYPEEZBYHQLDM-SPSULGLQSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na3O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine 5'-diphosphoric acid trisodium salt | |
CAS RN |
95648-78-5 |
Source


|
| Record name | Thymidine 5'-(trihydrogen diphosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

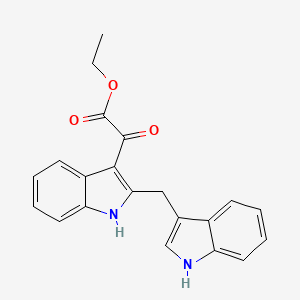
![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)



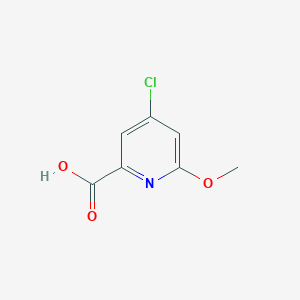
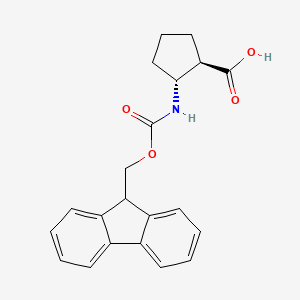
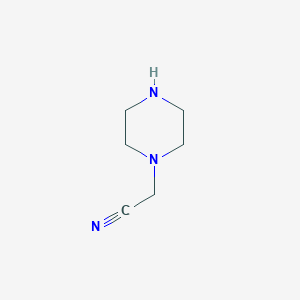

![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
